

# Unveiling the Biological Landscape of Methyl 12-methyltridecanoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 12-methyltridecanoate

Cat. No.: B164420

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Disclaimer: Scientific literature extensively details the biological activities of 12-methyltridecanoic acid (12-MTA). Direct research on the biological effects of its methyl ester, **Methyl 12-methyltridecanoate**, is limited. This guide primarily focuses on the established activities of the parent fatty acid, 12-MTA, providing a foundational understanding that may inform research into its methyl ester derivative. Methyl esters of fatty acids are commonly synthesized for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), due to their increased volatility and stability.

## Executive Summary

This technical guide provides a comprehensive overview of the known biological activities of 12-methyltridecanoic acid (12-MTA), the parent compound of **Methyl 12-methyltridecanoate**. The primary biological effects of 12-MTA identified in the literature are its anti-angiogenic, anti-proliferative, and anti-bacterial properties. This document summarizes the quantitative data, details the experimental methodologies used to adduce these findings, and visualizes the key signaling pathways and experimental workflows. This information serves as a critical resource for researchers investigating the therapeutic potential of this branched-chain fatty acid and its derivatives.

## Biological Activities of 12-Methyltridecanoic Acid (12-MTA)

## Anti-Angiogenic Activity

12-MTA has demonstrated significant anti-angiogenic properties in preclinical models. Topical application of 12-MTA has been shown to be effective in reducing corneal neovascularization in mouse models of both alkali-induced injury and *Pseudomonas aeruginosa* infection.[1] The primary effect observed was a reduction in the linear incursion of new blood vessels into the central cornea.[1] Notably, in the alkali injury model, 12-MTA treatment resulted in a five-fold lower level of polymorphonuclear (PMN) leukocyte infiltration compared to dexamethasone treatment, without the side effect of persistent epithelial defects.[1]

## Anti-Proliferative and Pro-Apoptotic Activity

12-MTA exhibits inhibitory effects on the proliferation of various cancer cell lines.[2] This anti-proliferative effect is mediated through the induction of apoptosis, with evidence showing activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2]

## Anti-Bacterial Activity

In the context of bacterial pathogenesis, 12-MTA has been shown to repress the extracellular production of surfactants, such as rhamnolipids and their precursors, in *Pseudomonas aeruginosa*. These surfactants are crucial for the swarming motility of the bacterium, a form of coordinated movement that contributes to its virulence.

## Quantitative Data

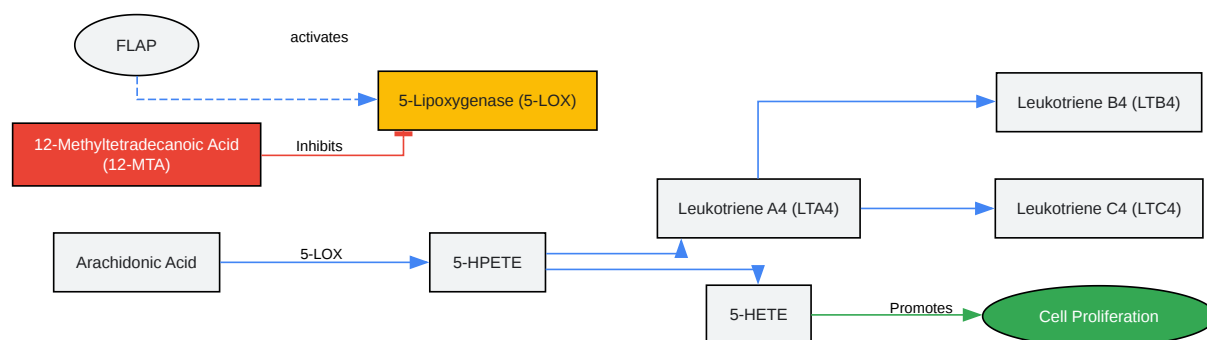
The anti-proliferative efficacy of 12-methyltetradecanoic acid (12-MTA) has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

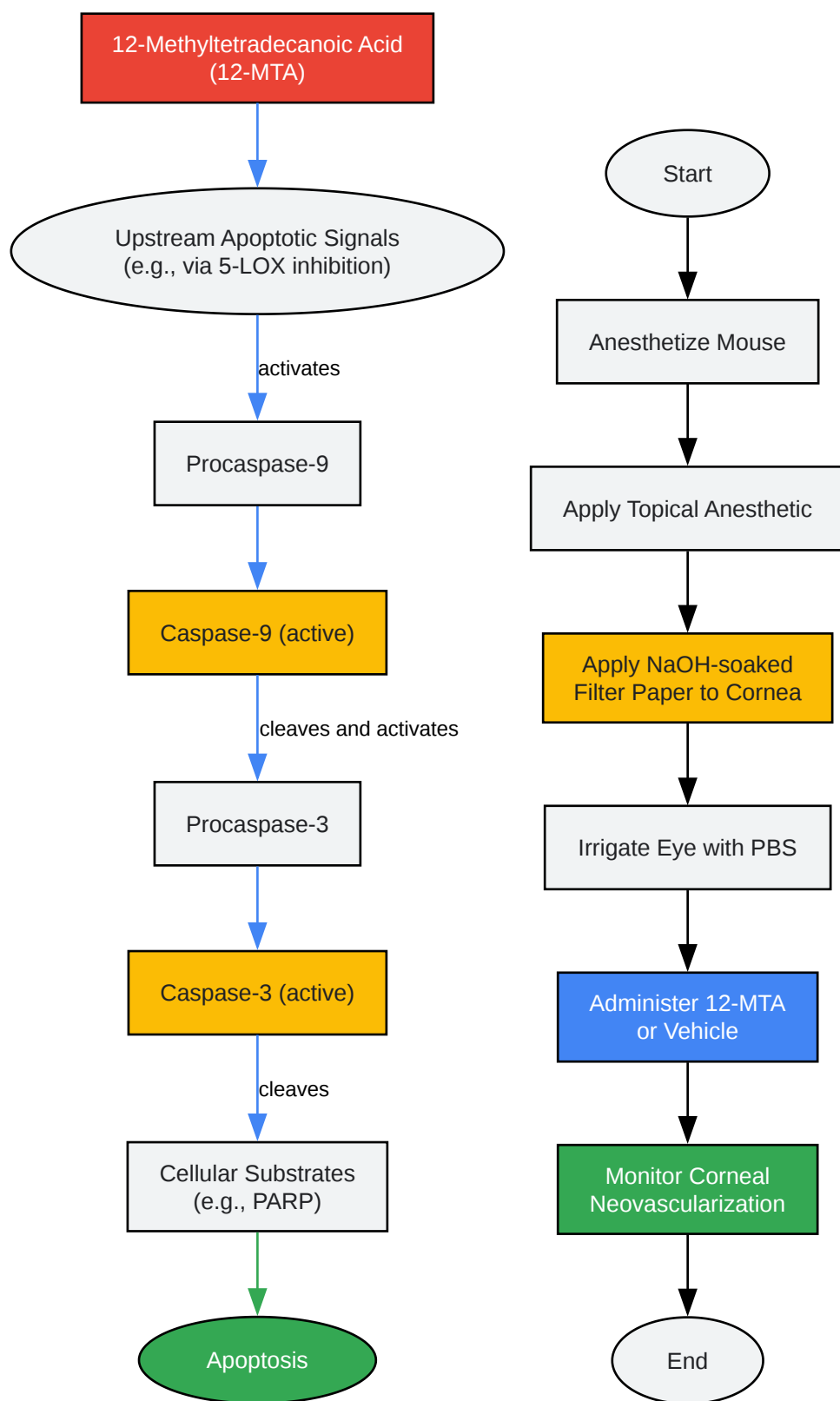
Cell Line	Cancer Type	IC50 (µg/mL)
PC3	Prostate Cancer	17.99 - 35.44
Various others	Not specified in abstract	17.99 - 35.44
Data sourced from a study by Liu, et al. (2003).[2]		

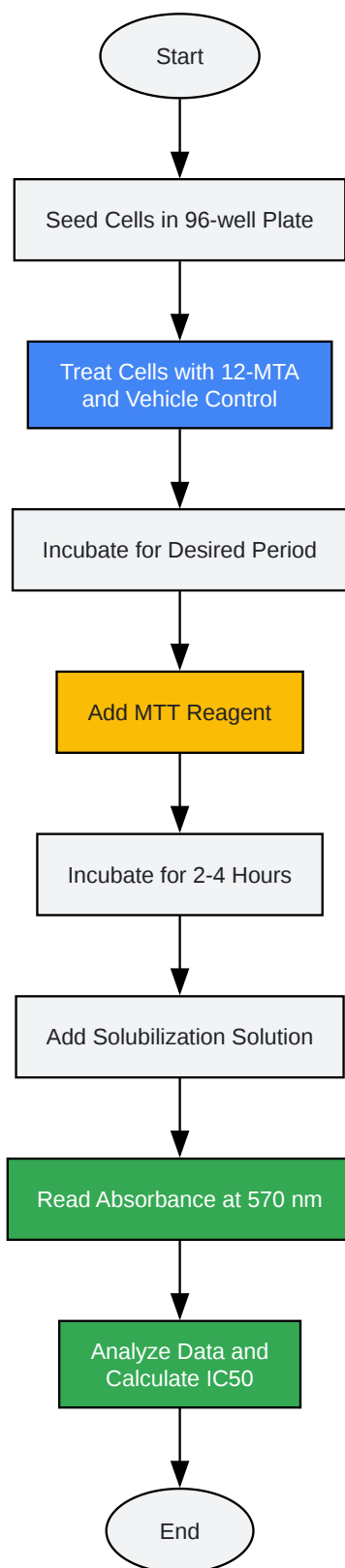
## Key Signaling Pathways

### Inhibition of the 5-Lipoxygenase (5-LOX) Pathway

The anti-proliferative mechanism of 12-MTA is associated with the inhibition of the 5-lipoxygenase (5-LOX) pathway.<sup>[2]</sup> 12-MTA reduces the cellular levels of 5-hydroxyeicosatetraenoic acid (5-HETE), a metabolite of 5-LOX.<sup>[2]</sup> Importantly, the cytotoxic effects of 12-MTA on PC3 cells can be rescued by the addition of exogenous 5-HETE, supporting the conclusion that the inhibition of 5-HETE formation is a key component of 12-MTA's anti-cancer activity.<sup>[2]</sup>







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## References

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- 2. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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